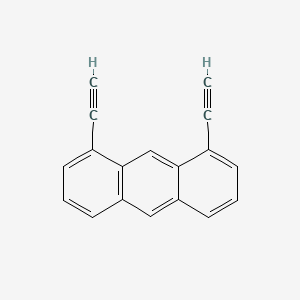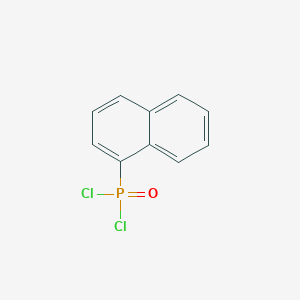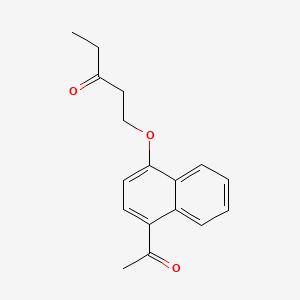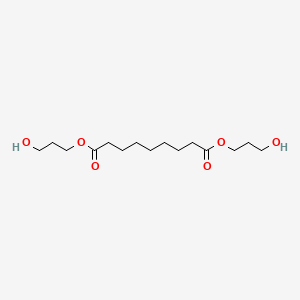
Bis(3-hydroxypropyl) nonanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-hydroxypropyl) nonanedioate, also known as bis(3-hydroxypropyl) azelaate, is a chemical compound with the molecular formula C15H28O6. It is an ester derived from nonanedioic acid (azelaic acid) and 3-hydroxypropyl alcohol. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(3-hydroxypropyl) nonanedioate can be synthesized through the esterification of nonanedioic acid with 3-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Nonanedioic acid+23-hydroxypropyl alcohol→Bis(3-hydroxypropyl) nonanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes to enhance efficiency and yield. One such method involves the transesterification of dimethyl nonanedioate with 3-hydroxypropyl alcohol in the presence of a catalyst. This process can be optimized to produce high yields of the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-hydroxypropyl) nonanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield ketones or carboxylic acids.
Reduction: Reduction of the ester groups can produce primary alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Bis(3-hydroxypropyl) nonanedioate has several applications in scientific research, including:
Materials Science: The compound is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance the mechanical properties and stability of the final products.
Biomedical Applications: Its biocompatibility makes it suitable for use in medical devices and drug delivery systems.
Wirkmechanismus
The mechanism of action of bis(3-hydroxypropyl) nonanedioate in its applications is primarily related to its chemical structure. The hydroxyl groups and ester linkages allow it to participate in various chemical reactions, forming cross-linked networks in polymers and enhancing the properties of materials. In biomedical applications, its biocompatibility and ability to form stable, non-toxic compounds are crucial for its effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(3-hydroxypropyl) terephthalate: Similar in structure but derived from terephthalic acid.
Bis(2-hydroxyethyl) terephthalate: Another similar compound, but with ethylene glycol as the alcohol component.
Uniqueness
Bis(3-hydroxypropyl) nonanedioate is unique due to its specific combination of nonanedioic acid and 3-hydroxypropyl alcohol, which imparts distinct properties such as enhanced flexibility and biocompatibility compared to other similar compounds .
Eigenschaften
CAS-Nummer |
74623-98-6 |
|---|---|
Molekularformel |
C15H28O6 |
Molekulargewicht |
304.38 g/mol |
IUPAC-Name |
bis(3-hydroxypropyl) nonanedioate |
InChI |
InChI=1S/C15H28O6/c16-10-6-12-20-14(18)8-4-2-1-3-5-9-15(19)21-13-7-11-17/h16-17H,1-13H2 |
InChI-Schlüssel |
LHZBAWPKOKCSKV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)OCCCO)CCCC(=O)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



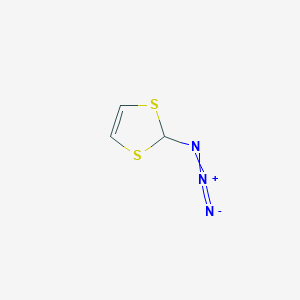
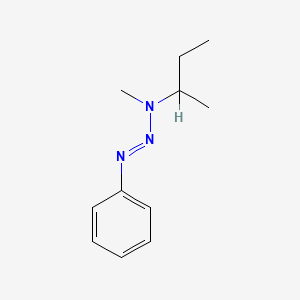


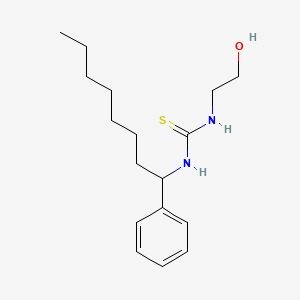
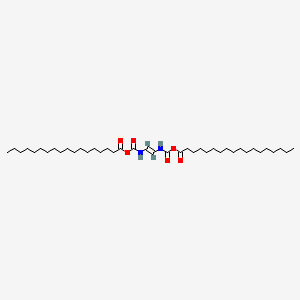
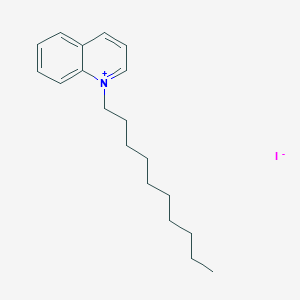
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
